

Application Notes & Protocols: (3-Acetamidophenyl)boronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-(Acetamidomethyl)phenyl)boronic acid
Cat. No.:	B1344116

[Get Quote](#)

Introduction: A Versatile Building Block for Modern Synthesis

(3-Acetamidophenyl)boronic acid is a highly versatile and valuable reagent in the toolkit of the modern organic chemist. As a bifunctional molecule, it features a stable boronic acid moiety, renowned for its participation in transition-metal-catalyzed cross-coupling reactions, and an acetamido group, which acts as a protected aniline, modulating the electronic properties of the phenyl ring and providing a handle for further synthetic transformations.

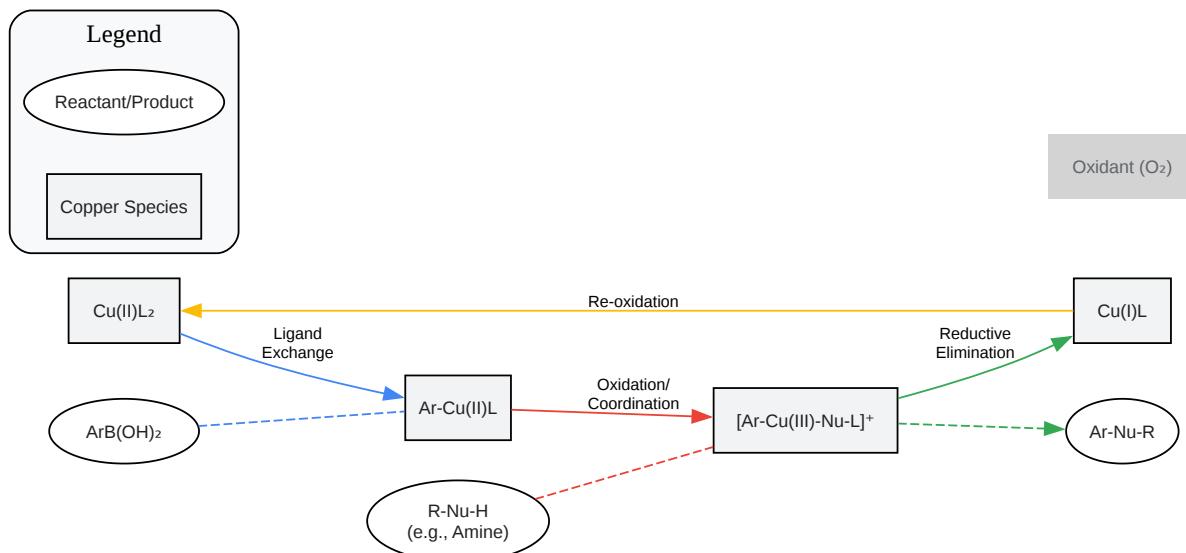
Its significance extends from academic research to industrial applications, particularly in the fields of medicinal chemistry and materials science.^[1] The ability of arylboronic acids to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions has positioned them as indispensable intermediates.^{[2][3]} This guide provides an in-depth exploration of the applications of (3-Acetamidophenyl)boronic acid, focusing on key protocols for Suzuki-Miyaura and Chan-Lam couplings, supported by mechanistic insights and practical considerations for researchers and drug development professionals.

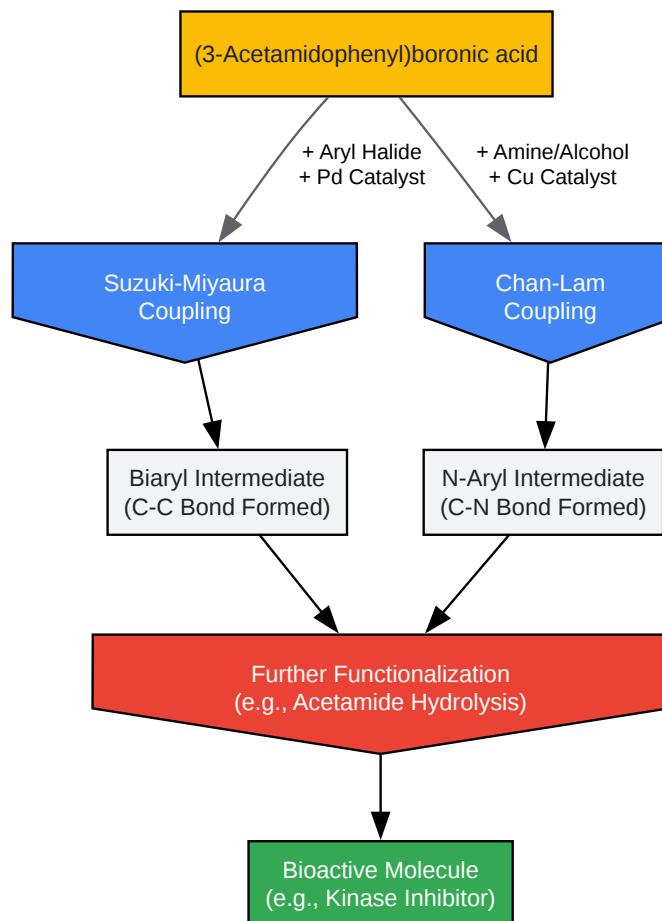
Physicochemical Properties and Safety Data

A thorough understanding of a reactant's properties and handling requirements is paramount for successful and safe experimentation.

Property	Value	Reference(s)
CAS Number	78887-39-5	[4]
Molecular Formula	C ₈ H ₁₀ BNO ₃	[4]
Molecular Weight	178.98 g/mol	[5]
Appearance	Off-white to pale brown/light orange powder	[6]
Melting Point	135 °C (lit.)	[6]
Solubility	Soluble in Methanol	[6][7]
pKa	8.04 ± 0.10 (Predicted)	[6][7]


Safety & Handling: (3-Acetamidophenyl)boronic acid is classified as an irritant.[6] It is known to cause skin and serious eye irritation.[4][5][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8] Refer to the latest Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[8]


Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis


The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[10] It is extensively used to construct biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents. [11][12] (3-Acetamidophenyl)boronic acid serves as an excellent coupling partner in these reactions, providing the 3-acetamidophenyl motif.[6][9]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. dspace.mackenzie.br [dspace.mackenzie.br]
- 3. researchgate.net [researchgate.net]
- 4. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [m.chemicalbook.com]
- 7. 78887-39-5 CAS MSDS (3-Acetamidophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes & Protocols: (3-Acetamidophenyl)boronic Acid in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344116#using-3-acetamidophenylboronic-acid-as-a-reactant-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

